molecular formula C16H17F3N4O B6687326 1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]-2-[2-(trifluoromethyl)phenyl]ethanone

1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]-2-[2-(trifluoromethyl)phenyl]ethanone

Cat. No.: B6687326
M. Wt: 338.33 g/mol
InChI Key: FLXUYJPACWWWAT-ZDUSSCGKSA-N
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Description

1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]-2-[2-(trifluoromethyl)phenyl]ethanone is a complex organic compound recognized for its unique chemical structure and potential applications in various fields of science and industry. This compound is particularly noteworthy due to its incorporation of both triazole and pyrrolidine moieties, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]-2-[2-(trifluoromethyl)phenyl]ethanone typically involves multi-step organic reactions. One of the common methods starts with the formation of a triazole ring through a Huisgen cycloaddition between an alkyne and an azide. Subsequently, the pyrrolidine ring is introduced via reductive amination of a suitable precursor. The trifluoromethyl phenyl group is often introduced through a Friedel-Crafts acylation or via a Grignard reaction with a trifluoromethyl-containing halide.

Industrial Production Methods: For large-scale industrial production, optimizing reaction conditions to maximize yield and purity is essential. Catalysts, solvents, and temperature control play critical roles in ensuring the efficiency of the synthesis. Continuous flow chemistry techniques are often employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions it Undergoes: 1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]-2-[2-(trifluoromethyl)phenyl]ethanone can undergo various types of chemical reactions:

  • Oxidation: : The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce functional groups or to break down the molecule for analytical purposes.

  • Reduction: : Reductive conditions such as hydrogenation can be applied to the compound to selectively reduce specific functional groups without affecting the overall structure.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate.

  • Reduction: : Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

  • Substitution: : Halogenating agents, strong nucleophiles like amines or thiols.

Major Products Formed

  • Oxidation: : Carboxylic acids, ketones, or alcohols.

  • Reduction: : Alkanes or alkenes depending on the starting material.

  • Substitution: : Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]-2-[2-(trifluoromethyl)phenyl]ethanone is utilized as a building block in organic synthesis due to its versatile reactivity. It serves as a precursor for more complex molecules in medicinal chemistry and materials science.

Biology: In biological research, this compound is studied for its potential biochemical activities. The triazole ring in particular is known for its antifungal and antimicrobial properties.

Medicine: The compound holds promise in pharmaceutical development. Its structure allows for potential interactions with various biological targets, making it a candidate for the design of new therapeutic agents.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials that require specific functional groups for enhanced performance.

Mechanism of Action

The mechanism of action of this compound is dictated by its molecular structure. The triazole ring can form coordination complexes with metal ions, enhancing its biological activity. The pyrrolidine ring can interact with various biological receptors, contributing to its potential as a therapeutic agent. The trifluoromethyl group increases the lipophilicity of the compound, which can affect its bioavailability and interactions with lipid membranes.

Molecular Targets and Pathways

  • Enzymes: : The compound can inhibit or activate specific enzymes through binding interactions, influencing biochemical pathways.

  • Receptors: : It can act on receptor sites, modulating their activity and thereby altering cellular responses.

  • Ion Channels: : The compound may affect ion channel function, impacting ion flow across cell membranes.

Comparison with Similar Compounds

When compared with similar compounds, 1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]-2-[2-(trifluoromethyl)phenyl]ethanone stands out due to the presence of the trifluoromethyl group, which imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets.

Similar Compounds

  • 1-(2-(triazol-1-ylmethyl)pyrrolidin-1-yl)-2-(phenyl)ethanone: : Lacks the trifluoromethyl group, resulting in different biological and chemical properties.

  • 1-[(2S)-2-(triazol-1-ylmethyl)piperidin-1-yl]-2-[2-(trifluoromethyl)phenyl]ethanone: : Contains a piperidine ring instead of a pyrrolidine ring, altering its reactivity and biological activity.

Properties

IUPAC Name

1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]-2-[2-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O/c17-16(18,19)14-6-2-1-4-12(14)10-15(24)23-8-3-5-13(23)11-22-9-7-20-21-22/h1-2,4,6-7,9,13H,3,5,8,10-11H2/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXUYJPACWWWAT-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CC2=CC=CC=C2C(F)(F)F)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CC2=CC=CC=C2C(F)(F)F)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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